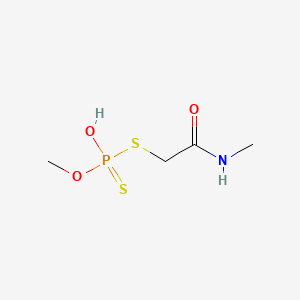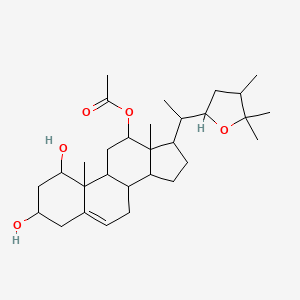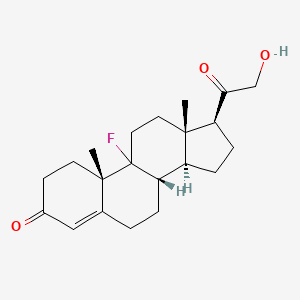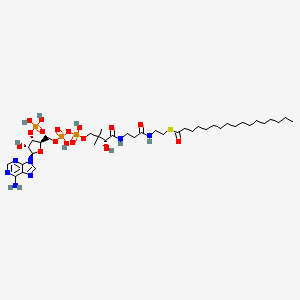
Heptadecanoyl-coa
Descripción general
Descripción
Synthesis Analysis
The synthesis of heptadecanoyl-CoA can occur endogenously through the elongation of shorter fatty acids. For example, odd-chain fatty acids (OCFAs) like pentadecanoic acid (15:0) and heptadecanoic acid (17:0) can be elongated to very-long-chain fatty acids (VLCFAs) in cellular processes. These OCFAs can be synthesized endogenously from gut-derived propionic acid, indicating a metabolic pathway that replenishes the citric acid cycle (CAC) with anaplerotic intermediates, thereby potentially improving mitochondrial energy metabolism (Pfeuffer & Jaudszus, 2016).
Molecular Structure Analysis
The molecular structure of this compound is critical for its function and interaction with enzymes. While specific studies on this compound's structure are scarce, the general structure of acyl-CoA molecules includes a long fatty acid chain attached to coenzyme A, a molecule crucial for fatty acid metabolism. The structure is important for its enzymatic interactions, such as with acyl-CoA-binding protein (ACBP), which mediates intermembrane transport and donation of acyl-CoA for beta-oxidation and glycerolipid synthesis (Rasmussen et al., 1994).
Chemical Reactions and Properties
This compound participates in various chemical reactions, particularly in fatty acid metabolism. It serves as a substrate for beta-oxidation, a metabolic process that breaks down fatty acids to generate acetyl-CoA, which enters the citric acid cycle. The acyl-CoA derivatives exhibit characteristics of non-competitive inhibition with enzymes such as citrate synthase, indicating their regulatory role in metabolic pathways (Ciardelli et al., 1981).
Aplicaciones Científicas De Investigación
Biochemical Synthesis and Metabolism
Heptadecanoyl-CoA is intricately involved in various biochemical synthesis processes and metabolic pathways. In research, its role has been highlighted in several areas:
Fatty Acid and Alcohol Production : The manipulation of yeast lipid metabolism for the production of fatty alcohols, such as 1-hexadecanol, has been achieved by expressing fatty acyl-CoA reductase and altering genes related to lipid metabolism. This process showcases the pivotal role of acyl-CoA derivatives like this compound in biosynthetic pathways (Feng, Lian, & Zhao, 2015).
Neurotransmitter Precursors and Energy Production : this compound derivatives play a role in the metabolism of odd-chain fatty acids, which are crucial for the replenishment of tricarboxylic acid cycle intermediates and energy production in the brain. This aspect has been studied in the context of disorders like epilepsy and glucose transporter type I deficiency (G1D) (Marín-Valencia et al., 2013).
Metabolic Engineering for Industrial Applications : this compound is a focus in metabolic engineering, particularly in microbial cell factories. Its manipulation in organisms like Saccharomyces cerevisiae and Escherichia coli is aimed at improving the production of molecules of industrial relevance (Krivoruchko et al., 2015).
Medical and Pharmaceutical Research
This compound's involvement extends to medical and pharmaceutical research:
Diagnostic and Therapeutic Applications : this compound derivatives have been studied for their potential in medical imaging and as therapeutic agents. For example, 17-(11)C-heptadecanoic acid has been evaluated for measuring myocardial fatty acid metabolism, potentially aiding in the diagnosis of heart function abnormalities (Collier et al., 2002).
Understanding Enzyme Interactions and Substrate Specificity : The interaction of long-chain acyl-CoA analogs with enzymes like acyl-CoA dehydrogenase provides insights into substrate specificity and enzyme function, which are crucial for understanding metabolic diseases and developing therapeutic interventions (Thorpe et al., 2005).
Role in Polyketide Biosynthesis : this compound is also significant in the field of polyketide biosynthesis. Studies have shown how propionyl-CoA metabolism, which includes this compound, affects the production of polyketides in organisms like Aspergillus nidulans. This research is relevant for understanding and manipulating polyketide biosynthesis for pharmaceutical applications (Zhang, Brock, & Keller, 2004).
Mecanismo De Acción
Heptadecanoyl-coa, also known as Heptadecyl-coa, is a long-chain fatty acyl-CoA that plays a crucial role in lipid metabolism . This article aims to provide a comprehensive overview of the mechanism of action of this compound.
Target of Action
this compound primarily targets two enzymes: acyl-CoA dehydrogenase within the mitochondria and carnitine O-palmitoyltransferase within the cytoplasm . These enzymes play a significant role in the metabolism of fatty acids.
Mode of Action
this compound interacts with its targets by serving as a substrate. It is used as an intermediate in lipid metabolism, where it undergoes enzymatic reactions facilitated by acyl-CoA dehydrogenase and carnitine O-palmitoyltransferase . Moreover, this compound can inhibit general acyl-coenzyme A dehydrogenase .
Biochemical Pathways
this compound is involved in the fatty acid metabolic pathway. As a substrate of acyl-CoA dehydrogenase and carnitine O-palmitoyltransferase, it participates in the breakdown of fatty acids, contributing to energy production within the cell .
Result of Action
The action of this compound results in the breakdown of fatty acids, contributing to energy production within the cell . This process is crucial for maintaining cellular functions and overall energy balance.
Direcciones Futuras
Propiedades
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRABUZIHHACUPI-DUPKZGIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316404 | |
| Record name | Heptadecanoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1020.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Heptadecanoyl CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3546-17-6 | |
| Record name | Heptadecanoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecanoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecanoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecanoyl CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Heptadecyl-CoA interact with enzymes, and what are the downstream effects?
A: Heptadecyl-CoA acts as a potent competitive inhibitor of pig kidney general acyl-CoA dehydrogenase. [] This enzyme, crucial for fatty acid oxidation, is inhibited by Heptadecyl-CoA's strong binding at the substrate binding site, preventing the natural substrate, octanoyl-CoA, from binding. [] This interaction highlights Heptadecyl-CoA's potential as a tool to investigate fatty acid metabolism.
Q2: What are the catalytic properties of structurally similar compounds like Heptadecan-2-onyldethio-CoA, and what are their applications?
A: Heptadecan-2-onyldethio-CoA, a carba analog of palmitoyl-CoA, serves as a substrate for pig kidney general acyl-CoA dehydrogenase, albeit with lower dehydrogenation efficiency compared to palmitoyl-CoA. [] This suggests that the enzyme's active site can accommodate modifications at the thioester linkage, indicating flexibility in substrate recognition. This finding further supports the hypothesis that the dehydrogenation mechanism involves an alpha-carbanion intermediate. [] Such analogs are valuable for dissecting enzymatic mechanisms and exploring substrate specificity.
Q3: Can you elaborate on the structural characteristics of Heptadecyl-CoA?
A3: While specific spectroscopic data is not provided in the research excerpts, Heptadecyl-CoA's structure can be understood by its name. As a thioester, it consists of a 17-carbon saturated fatty acid (heptadecanoic acid) linked to coenzyme A through a thioester bond. Coenzyme A is a crucial molecule involved in various metabolic pathways, particularly those concerning fatty acids.
Q4: Are there any research efforts focused on the in vivo effects of Heptadecyl-CoA or its analogs?
A: While the provided excerpts primarily focus on in vitro studies, research using [2-(14)C] acetate in decapitated females of the moth Heliothis virescens suggests that neuropeptide PBAN might regulate enzymes involved in fatty acid synthesis, such as acetyl CoA carboxylase, impacting the availability of precursors for Heptadecyl-CoA synthesis. [] This indirect evidence highlights the potential regulatory roles of compounds like Heptadecyl-CoA in complex biological processes like pheromone biosynthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,9-dimethyl-N-(2-morpholin-4-ylethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B1231886.png)
![2-[[4-(2-Methoxyphenyl)sulfonyl-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1231889.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1231890.png)

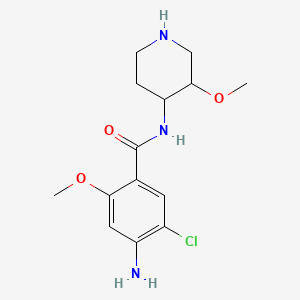
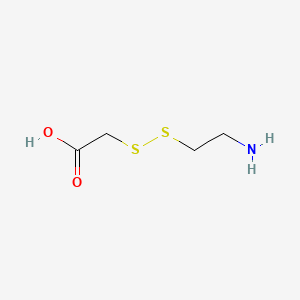
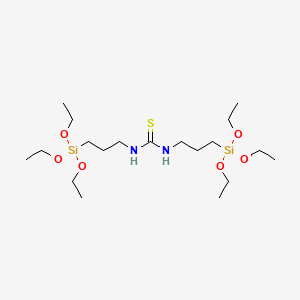
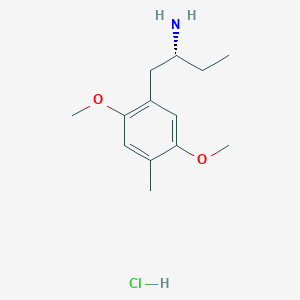

![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)
